molecular formula C26H28FN3O3S B2863153 3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024017-29-5

3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2863153
CAS RN: 1024017-29-5
M. Wt: 481.59
InChI Key: VMBZMIJYTHGCDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Antimalarial Activity

Quinazolinone derivatives have been studied for their potential as antimalarial agents . The presence of a fluorobenzyl group may enhance the ability of the compound to interfere with the life cycle of the malaria parasite, Plasmodium falciparum . This could lead to the development of new antimalarial medications that are more effective against resistant strains of the parasite.

Antitumor Properties

The structural complexity of quinazolinones allows them to interact with various biological targets, making them candidates for antitumor drugs . They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Research in this field could lead to new treatments for various types of cancer.

Anticonvulsant Effects

Quinazolinones have shown promise as anticonvulsants . They may modulate neurotransmitter release or act on ion channels to prevent seizures . Further research could result in new medications for the treatment of epilepsy and other seizure disorders.

Fungicidal and Antimicrobial Activity

The compound’s ability to form stable complexes with enzymes essential for microbial survival gives it fungicidal and antimicrobial properties . This could be particularly useful in agriculture to protect crops from fungal infections and in medicine to treat bacterial infections.

Anti-inflammatory Use

Quinazolinones can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines . This application has potential in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.

Graphene Oxide Nanosheet Catalysis

The compound could be used in the synthesis of other quinazolinones using graphene oxide nanosheets as a catalyst in an aqueous medium . This “on-water” synthesis method is environmentally friendly and could be applied in the pharmaceutical industry for the efficient production of various quinazolinone derivatives.

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

3-(cyclohexylmethyl)-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-8-10-18(27)11-9-17)30-21(25(31)29-24(19)30)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBZMIJYTHGCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)F)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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